5-Fold Greater Anticonvulsant Potency Than Racemic VCD in the Rat scMet Seizure Model
In the rat subcutaneous metrazol (scMet) seizure model following intraperitoneal administration, (2R,3S)-VCD exhibited an ED50 of 11 mg/kg (95% CI: 4–28 mg/kg), compared to 54 mg/kg (95% CI: 46–63 mg/kg) for racemic VCD, representing a 4.9-fold greater potency [1]. Among all four individual stereoisomers tested, (2R,3S)-VCD was the most potent: (2S,3S)-VCD ED50 = 33 mg/kg, (2S,3R)-VCD ED50 = 27 mg/kg, and (2R,3R)-VCD ED50 = 41 mg/kg [1]. In the rat maximal electroshock (MES) test, (2R,3S)-VCD ED50 was 34 mg/kg, comparable to racemic VCD (29 mg/kg) but superior to (2S,3S)-VCD (64 mg/kg) [1].
| Evidence Dimension | Anticonvulsant potency — ED50 in rat scMet model (i.p.) |
|---|---|
| Target Compound Data | ED50 = 11 mg/kg (95% CI: 4–28 mg/kg) |
| Comparator Or Baseline | Racemic VCD: ED50 = 54 mg/kg (95% CI: 46–63 mg/kg); (2S,3S)-VCD: 33 mg/kg; (2S,3R)-VCD: 27 mg/kg; (2R,3R)-VCD: 41 mg/kg |
| Quantified Difference | 4.9-fold more potent than racemic VCD; 3.0-fold more potent than (2S,3S)-VCD; 2.5-fold more potent than (2S,3R)-VCD; 3.7-fold more potent than (2R,3R)-VCD |
| Conditions | Rat subcutaneous metrazol (scMet) seizure model; intraperitoneal administration; time-to-peak effect 0.25–0.5 h; n = 4–8 rats per dose |
Why This Matters
Procurement of (2R,3S)-VCD enables significantly lower dosing for equivalent anticonvulsant efficacy in scMet models, reducing compound consumption and potential off-target effects in preclinical seizure studies.
- [1] Shekh-Ahmad T, Hen N, Yagen B, McDonough JH, Finnell RH, Wlodarczyk BJ, Bialer M. Stereoselective anticonvulsant and pharmacokinetic analysis of valnoctamide, a CNS-active derivative of valproic acid with low teratogenic potential. Epilepsia. 2014;55(2):353-361. doi:10.1111/epi.12480. Table 1. View Source
